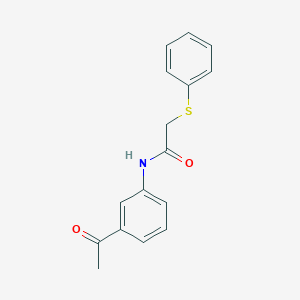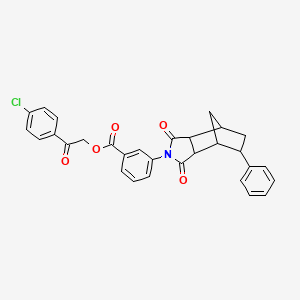
2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate” is a complex organic compound that features a chlorophenyl group, an oxoethyl group, and a benzoate ester linked to a methanoisoindole structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate” typically involves multi-step organic reactions. A common approach might include:
Formation of the Chlorophenyl Oxoethyl Intermediate: This step could involve the reaction of 4-chlorobenzaldehyde with an appropriate oxoethylating agent under acidic or basic conditions.
Synthesis of the Methanoisoindole Core: This might involve the cyclization of a suitable precursor, such as a phthalic anhydride derivative, with an amine to form the isoindole structure.
Esterification Reaction: The final step could involve the esterification of the benzoic acid derivative with the previously synthesized intermediates under dehydrating conditions.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxoethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand or catalyst in certain organic reactions.
Biology
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Therapeutics: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostics: Use in diagnostic assays or imaging techniques.
Industry
Materials Science:
Chemical Manufacturing: Use as a precursor or intermediate in the production of other chemicals.
作用机制
The mechanism of action of “2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl benzoate
- 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
- 4-chlorophenyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
Uniqueness
The unique combination of functional groups in “2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate” may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C30H24ClNO5 |
|---|---|
分子量 |
514.0 g/mol |
IUPAC 名称 |
[2-(4-chlorophenyl)-2-oxoethyl] 3-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate |
InChI |
InChI=1S/C30H24ClNO5/c31-21-11-9-18(10-12-21)25(33)16-37-30(36)19-7-4-8-22(13-19)32-28(34)26-20-14-23(17-5-2-1-3-6-17)24(15-20)27(26)29(32)35/h1-13,20,23-24,26-27H,14-16H2 |
InChI 键 |
PHNWTVQQBNEZFO-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC(C1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OCC(=O)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12459918.png)
![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B12459919.png)
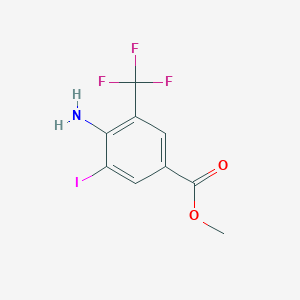
![1-methyl-N-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12459938.png)
![8-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12459939.png)
![3-{5-[2-(2-Carboxy-ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yloxy]-1,3-dioxo-1,3-dihydro-isoindol-2-yl}-propionic acid](/img/structure/B12459946.png)
![1-(4-bromophenyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12459952.png)
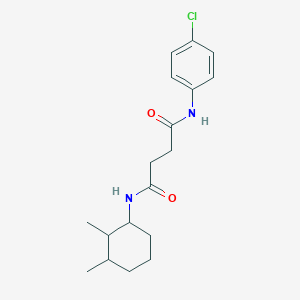
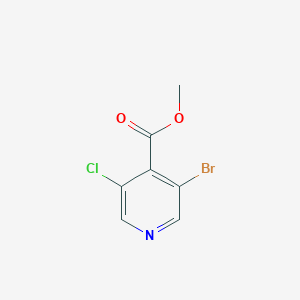
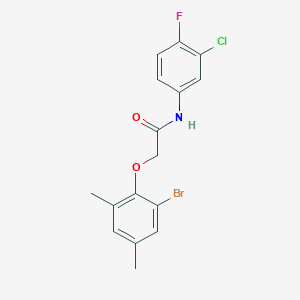
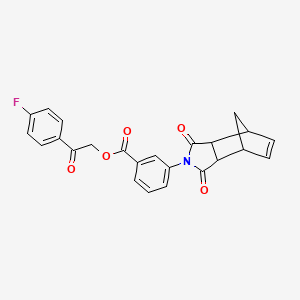
![4-[(E)-(3-methoxyphenyl)diazenyl]naphthalen-1-ol](/img/structure/B12460004.png)
